molecular formula C27H28O5 B1235764 5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone

5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone

Cat. No. B1235764
M. Wt: 432.5 g/mol
InChI Key: LSQXCBMBEAHLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone is a member of flavones.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have explored various synthesis techniques for compounds structurally related to 5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone. For example, Lee (1982) described the synthesis of mangostins, which shares a similar chemical structure, using acylation and trifluoroacetic anhydride (Lee, 1982). Similarly, Pedro et al. (1987) isolated compounds from Piper hostmannianum, which included structurally related molecules (Pedro, Diaz, Arias, & Joseph-Nathan, 1987).

  • Chemical Characterization and Modification : Other research efforts have focused on understanding and modifying the chemical properties of related compounds. Iijima et al. (1979) conducted studies involving the β-carbonyl system to synthesize derivatives, contributing to the broader understanding of similar chemical structures (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979). Rao and Raghavan (2013) provided insights into the synthetic pathways of pyranoxanthones, which are chemically akin to the compound of interest (Rao & Raghavan, 2013).

Potential Biological and Pharmacological Activities

  • Natural Product Derivation and Biological Activity : Research has also delved into the extraction and potential biological activities of similar compounds. Banerjee et al. (1980) isolated new coumarins from Seseli sibiricum, providing insights into the natural sources and potential biological activities of these compounds (Banerjee, Gupta, Kumar, & Atal, 1980). Ya (2014) achieved the total synthesis of natural products like Lespeflorins, suggesting potential pharmacological applications (Feng Ya, 2014).

  • Photochromic and Redox Properties : Huang et al. (2007) investigated the photochromic and redox properties of pyrano[3,2-c]chromen derivatives, which could indicate potential applications in material science and chemistry (Huang, Kuo, Lin, & Yang, 2007).

  • Structural Analysis and Crystallography : Studies like those by Ee et al. (2011) have focused on the crystal structure of related compounds, providing detailed insights into their molecular conformation, which is vital for understanding their chemical reactivity and potential biological interactions (Ee, Mah, Kwong, Teh, Mohamed Tahir, & Silong, 2011).

Applications in Cancer Research

  • Cytotoxic Effects : Research by Kiem et al. (2005) on benzopyrans isolated from Mallotus apelta indicated strong cytotoxic effects against human cancer cell lines, suggesting the potential of similar compounds in cancer research (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).

properties

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

5,7-dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenylpyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C27H28O5/c1-16(2)12-13-18-23-19(14-15-27(3,4)32-23)24(29-5)20-21(28)26(30-6)22(31-25(18)20)17-10-8-7-9-11-17/h7-12,14-15H,13H2,1-6H3

InChI Key

LSQXCBMBEAHLQO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=O)C(=C(O2)C4=CC=CC=C4)OC)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=O)C(=C(O2)C4=CC=CC=C4)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone
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5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone
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5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone
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5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone

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